molecular formula C10H22Cl2N2 B2410221 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride CAS No. 2378507-14-1

1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride

Cat. No.: B2410221
CAS No.: 2378507-14-1
M. Wt: 241.2
InChI Key: OJZYXHHJYCNINS-UHFFFAOYSA-N
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Description

1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride is a compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes two nitrogen atoms within the ring system. This particular compound has shown significant potential in various fields, including medicinal chemistry, due to its unique structural features and biological activities .

Properties

IUPAC Name

1-methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12-9-3-2-4-10(12)5-7-11-8-6-10;;/h11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYXHHJYCNINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride typically involves multiple steps. One common method includes the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method is advantageous due to its efficiency and the ability to introduce various substituents at specific positions of the spiro ring . Industrial production methods often involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 1-Methyl-1,9-diazaspiro[5.5]undecane; dihydrochloride is its potential as an antiviral agent against Dengue virus type 2 (DENV2). Research has indicated that derivatives of this compound can effectively inhibit DENV2 infection through specific structural modifications.

  • Key Findings :
    • Compounds with substitutions such as 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl demonstrated potent antiviral activity with EC50 values ranging from 11.43 to 20.77 μM.
    • Molecular docking studies have shown favorable binding affinities to the NS5-methyltransferase enzyme, critical for the virus's replication .

Treatment of Obesity

The compound exhibits potential in treating obesity by targeting metabolic pathways involved in fat metabolism and appetite regulation.

  • Mechanism of Action :
    • Inhibition of acetyl CoA carboxylase and antagonism against melanin-concentrating hormone receptor 1 (MCH-R1) are notable mechanisms through which this compound may exert its effects .
  • Pharmacological Data :
    • Binding affinities for MCH-R1 have been reported at levels as low as 11 nM, indicating strong interaction potential .

Central Nervous System Disorders

Research indicates that compounds based on the diazaspiro framework may also hold promise for treating central nervous system disorders.

  • Biological Activity :
    • The pharmacokinetic profile shows that while some derivatives exhibit excellent binding affinities in vitro, their in vivo efficacy may be limited due to high clearance rates and poor bioavailability .

Synthesis and Testing

The synthesis of derivatives from 1-Methyl-1,9-diazaspiro[5.5]undecane; dihydrochloride involves multiple steps aimed at optimizing yield and purity for biological testing.

  • Experimental Results :
    • Studies have shown that specific substitutions can enhance the pharmacological profile of these compounds, making them more effective against targeted diseases .

Stability and Degradation

The stability of this compound under laboratory conditions is crucial for its application in research.

  • Stability Tests :
    • The compound has shown minimal degradation over time under standard laboratory conditions, which is promising for its use in long-term studies .

Mechanism of Action

The mechanism of action of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the modulation of immune responses .

Comparison with Similar Compounds

1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride can be compared with other similar compounds, such as 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives. These compounds share a similar spirocyclic structure but differ in their substituents and specific biological activities . The unique features of this compound, such as its specific substituents and the positions of these substituents, contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

1-Methyl-1,9-diazaspiro[5.5]undecane; dihydrochloride is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. Its molecular formula is C9_9H18_{18}Cl2_2N2_2, and it has a molecular weight of approximately 241.2 g/mol. This compound has been primarily studied for its antiviral, anti-obesity, and neuropharmacological effects.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Dengue virus type 2 (DENV2). Researchers synthesized various derivatives of 1-Methyl-1,9-diazaspiro[5.5]undecane to enhance its efficacy against DENV2 by targeting the NS5-methyltransferase enzyme, crucial for viral replication.

Key Findings:

  • Activity : Derivatives with substitutions such as 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl exhibited significant antiviral activity.
  • EC50 Values : The effective concentration (EC50) values ranged from 11.43 to 20.77 μM.
  • Binding Affinity : The compound SPO-6 demonstrated favorable binding energy compared to ribavirin, a standard antiviral drug .

Anti-Obesity Effects

The anti-obesity potential of this compound has been attributed to its ability to modulate various biochemical pathways associated with fat metabolism.

Mechanisms of Action:

  • Inhibition of Acetyl CoA Carboxylase : This enzyme plays a critical role in fatty acid synthesis.
  • Antagonism of Neuropeptide Y : This action may help reduce appetite and promote weight loss.
  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This inhibition can lead to reduced glucocorticoid activation, which is associated with obesity .

Neuropharmacological Activity

The compound has also been investigated for its effects on the central nervous system (CNS). Some derivatives have shown promise as potential treatments for disorders like anxiety and depression.

Research Insights:

  • Binding Affinity : Certain derivatives exhibited subnanomolar binding affinities for orexin receptors (OX2R), which are implicated in sleep regulation and appetite control.
  • Pharmacokinetics : Studies reported varying degrees of bioavailability and clearance rates, indicating the need for further optimization in drug formulation .

Comparative Analysis of Related Compounds

The biological activity of 1-Methyl-1,9-diazaspiro[5.5]undecane can be contextualized by comparing it with structurally similar compounds:

Compound NameStructureNotable Activities
1,9-Diazaspiro[5.5]undecaneC9_9H18_{18}N2_2Potential anti-obesity effects
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneC10_{10}H14_{14}N2_2ODual μ-opioid receptor agonist
6-(2,9-Diazaspiro[5.5]undecan-2-yl)-9H-purineC12_{12}H16_{16}N4_4Inhibitor for protein kinases

These compounds illustrate the diverse pharmacological profiles associated with the spirocyclic framework .

Case Studies

Several case studies have documented the pharmacological effects of related diazaspiro compounds:

  • Anti-obesity Study : A derivative was tested in vivo and showed significant weight reduction in obese rat models through modulation of metabolic pathways.
  • CNS Activity : Another study evaluated the anxiolytic effects of a derivative in mice models, demonstrating reduced anxiety-like behavior in behavioral tests .

Q & A

Q. What are the key considerations for synthesizing 1-methyl-1,9-diazaspiro[5.5]undecane dihydrochloride with high purity?

Synthesis of spirocyclic compounds requires precise control of reaction conditions to avoid side products. For example, coupling agents like EDC•HCl (used in analogous spiro compound syntheses) can enhance reaction efficiency by activating carboxyl groups for amide bond formation . Purification via recrystallization or chromatography is critical, as impurities from incomplete ring closure or residual reagents can affect downstream applications. Characterization by NMR and mass spectrometry (as seen in spirooxindole derivatives) ensures structural integrity .

Q. How does the spirocyclic architecture influence the compound’s physicochemical properties?

The rigid spiro structure (e.g., 3-oxa-9-azaspiro[5.5]undecane hydrochloride) reduces conformational flexibility, enhancing thermal stability and solubility in polar solvents . This rigidity can also impact hydrogen-bonding capacity, as observed in crystal structures of related diazaspiro compounds, where intramolecular interactions stabilize the lattice . Such properties are critical for designing drug candidates or catalysts.

Q. What analytical techniques are essential for confirming the compound’s structural identity?

Combined spectroscopic methods are necessary:

  • NMR : Resolves spiro junction connectivity and methyl group placement (e.g., ¹H/¹³C NMR for analogous spiro compounds ).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for spirodioxanes ).
  • X-ray crystallography : Provides definitive proof of stereochemistry and spatial arrangement, as demonstrated for benzodiazepine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) for spiro ring formation . Machine learning can further analyze spectral databases to predict coupling efficiency or byproduct formation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. Cross-validation with multiple techniques is essential:

  • Variable-temperature NMR : Detects conformational changes in spiro systems .
  • 2D-COSY/HMBC : Assigns ambiguous proton correlations in crowded spectra (e.g., benzodiazepine derivatives ).
  • Comparative analysis : Align experimental data with simulated spectra from computational tools like ACD/Labs .

Q. How can researchers assess the compound’s bioactivity potential while minimizing false positives?

  • Targeted assays : Prioritize receptors with structural homology to known spirocyclic ligands (e.g., benzodiazepine-binding GABA receptors ).
  • ADMET profiling : Use in silico tools to predict permeability and metabolic stability, reducing reliance on costly in vivo studies.
  • Control experiments : Include analogs without the methyl group or spiro junction to isolate structure-activity relationships, as seen in antimicrobial spirohydantoin studies .

Q. What methodologies quantify environmental persistence in academic research contexts?

While not directly studied for this compound, analogous spirodioxanes (e.g., 2-methyl-1,5-dioxaspiro[5.5]undecane) undergo biodegradability testing via OECD 301 guidelines. High-performance liquid chromatography (HPLC) tracks degradation products, while computational models (e.g., EPI Suite) estimate aquatic toxicity based on logP and molecular volume .

Methodological Resources

  • Synthetic protocols : EDC•HCl-mediated coupling , spiro ring closure under inert atmospheres .
  • Characterization tools : X-ray crystallography for stereochemical confirmation , DFT for spectral simulation .
  • Data analysis : Statistical design of experiments (DoE) for reaction optimization , machine learning for spectral interpretation .

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